molecular formula C22H36O3 B8726571 Methyl 4-(tetradecyloxy)benzoate

Methyl 4-(tetradecyloxy)benzoate

Cat. No. B8726571
M. Wt: 348.5 g/mol
InChI Key: IEBKXTAWJHGKAC-UHFFFAOYSA-N
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Patent
US05208247

Procedure details

A mixture of 150 g methyl-4-hydroxybenzoate, 1.5 L 2-butanone, 272.5 g potassium carbonate and 293 ml 1-bromotetradecane is heated at reflux for 66 hours. The reaction is cooled to room temperature, filtered, the filtrate concentrated in vacuo and the residue recrystallized from methylene chloride/hexane to give 258.8 g of the desired product. MP 56°-58° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
272.5 g
Type
reactant
Reaction Step One
Quantity
293 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>CC(=O)CC>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH3:19])=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
272.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
293 mL
Type
reactant
Smiles
BrCCCCCCCCCCCCCC
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 66 hours
Duration
66 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methylene chloride/hexane

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 258.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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